tert-Butyl 2-amino-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Overview
Description
“tert-Butyl 2-amino-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate” is a chemical compound with the linear formula C15H22N2O4S . It’s a derivative of thieno[2,3-c]pyridine .
Molecular Structure Analysis
The molecular structure of this compound includes a thieno[2,3-c]pyridine core, which is a bicyclic structure containing a thiophene ring fused with a pyridine ring . It also contains carbamoyl and carboxylate functional groups .Physical and Chemical Properties Analysis
This compound has a molecular weight of 326.418 . Other physical and chemical properties such as density, boiling point, and melting point are not available in the sources I found .Scientific Research Applications
Synthesis and Characterization
- The compound has been synthesized from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, leading to Schiff base compounds. These are characterized using various spectroscopic methods and X-ray crystallographic analysis. This synthesis process and characterization are crucial for understanding the compound's structure and properties, contributing to its potential applications in scientific research (Çolak, Karayel, Buldurun, & Turan, 2021).
Crystal and Molecular Structure Analysis
- The crystal and molecular structure of related compounds, such as 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, is characterized by X-ray crystallographic analysis. This analysis reveals crucial insights into the molecular and crystal structure, which is stabilized by intramolecular hydrogen bonding (Çolak et al., 2021).
Organocatalyzed Synthesis
- Organocatalyzed synthesis of related compounds like tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate has been demonstrated. This showcases the potential of the compound in facilitating various organic syntheses, which can be vital for developing new chemical entities (Hozjan, Ciber, Požgan, Svete, Štefane, & Grošelj, 2023).
Potential in Heterocyclic Chemistry
- The compound's derivatives have been explored in the context of heterocyclic chemistry. For example, studies on N-Benzyltetrahydropyrido-anellated thiophene derivatives, which have structural similarities, provide insights into potential applications in developing new heterocyclic compounds (Pietsch, Nieger, & Gütschow, 2007).
Future Directions
Properties
IUPAC Name |
tert-butyl 2-amino-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-13(2,3)19-12(18)16-5-4-7-8(6-16)20-11(15)9(7)10(14)17/h4-6,15H2,1-3H3,(H2,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITBMKDFXNCZCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678901 | |
Record name | tert-Butyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001020-08-1 | |
Record name | tert-Butyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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